molecular formula C17H15NOS B14205367 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one CAS No. 851620-54-7

1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one

Cat. No.: B14205367
CAS No.: 851620-54-7
M. Wt: 281.4 g/mol
InChI Key: AQVKEAGBQOEDKM-UHFFFAOYSA-N
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Description

1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiazolidine ring imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazolidine ring can be functionalized with different substituents using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiazolidine derivatives with potential biological activity .

Scientific Research Applications

1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in multicomponent reactions to create diverse chemical libraries.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the substituents on the thiazolidine ring .

Comparison with Similar Compounds

1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.

    Thiazolidine-4-one: Exhibits a range of biological activities, including antimicrobial and anticancer effects.

    Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

851620-54-7

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

1-phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethanone

InChI

InChI=1S/C17H15NOS/c19-16(14-7-3-1-4-8-14)13-17-18(11-12-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

AQVKEAGBQOEDKM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=CC(=O)C2=CC=CC=C2)N1C3=CC=CC=C3

Origin of Product

United States

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